N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
Description
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based hybrid compound characterized by a nitro group at the 6-position of the benzothiazole ring, a phenylthio ether moiety, and a pyridin-3-ylmethyl substituent on the acetamide nitrogen. This structure combines electron-withdrawing (nitro) and electron-donating (pyridinylmethyl) groups, which may influence its physicochemical and biological properties.
Propriétés
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c26-20(14-29-17-6-2-1-3-7-17)24(13-15-5-4-10-22-12-15)21-23-18-9-8-16(25(27)28)11-19(18)30-21/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVASAOMOCAXRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H17N3O2S
- Molecular Weight : 345.41 g/mol
This compound features a nitro-substituted benzo[d]thiazole moiety, a phenylthio group, and a pyridin-3-ylmethyl acetamide structure, which are crucial for its biological activity.
Anthelmintic Activity
Recent studies have demonstrated that derivatives of N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide exhibit significant anthelmintic activity . In a study involving various synthesized compounds (5a-5i), most showed moderate to excellent activity against nematodes such as Haemonchus contortus. Among these, compound 5b displayed the highest efficacy comparable to standard anthelmintic drugs. The study confirmed the structures using spectral analysis (FTIR, IR, MS) and highlighted the potential of these compounds as effective anthelmintics .
Antidiabetic Activity
Another area of interest is the antidiabetic potential of similar benzothiazole derivatives. Research indicated that certain derivatives significantly lowered plasma glucose levels in non-insulin-dependent diabetes mellitus models. The mechanism appears to involve inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in glucose metabolism .
The biological activities of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide and its derivatives can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways, contributing to their antidiabetic effects.
- Cytotoxicity Against Tumor Cells : Some derivatives exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells, indicating potential for cancer therapy .
- Antimicrobial Properties : The thiazole moiety is known for its broad-spectrum antimicrobial activity, which may extend to various pathogens .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Key Observations :
Anticancer and VEGFR-2 Inhibition
- Compound 6d (): A nitrobenzothiazole-thiadiazole hybrid exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and antiproliferative activity against HepG2 cells (IC₅₀ = 2.34 μM). Molecular docking revealed interactions with key VEGFR-2 residues (Asp1046, Lys868) .
- The pyridinylmethyl group may further modulate binding .
Antibacterial Activity
- N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (): Demonstrated efficacy against S. aureus (MIC = 4 μg/mL) via disruption of membrane integrity.
- Target Compound : The benzothiazole-thioether scaffold is structurally similar but lacks the hydroxynicotinamide moiety critical for bacterial membrane targeting .
Physicochemical Properties
- Melting Points : Nitro-substituted benzothiazoles (e.g., 4a–4d in ) show higher melting points (199–261°C) than methoxy analogs (Compound 20: ~230°C), reflecting stronger intermolecular interactions .
- Solubility : Methoxy and methylenedioxy derivatives () exhibit improved aqueous solubility compared to nitro analogs due to reduced hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
